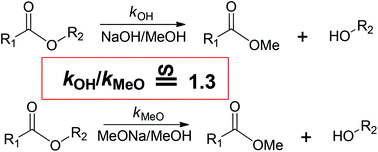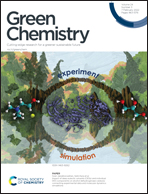Reply to the ‘Comment on “Zemplén transesterification: a name reaction that has misled us for 90 years”’ by G. Poli, C. Pezzetta, I. Leito and S. Tshepelevitsh, Green Chemistry, 2018, 20, DOI: 10.1039/c7gc03795c †
Green Chemistry Pub Date: 2018-04-18 DOI: 10.1039/C8GC00814K
Abstract
Prof. Poli and co-workers recently commented on our previous report in which we demonstrated that using NaOH and NaOMe in methanol for deacylation are identical. By consideration of the equilibrium between methoxyl and hydroxyl anions, they proposed that the methoxyl anion-catalysed mechanistic path still holds in the deacylation when using NaOH. In theory we believe that their explanation is reasonable. However, our experimental results showed higher transesterification rates when using NaOH than when using MeONa, which may indicate that the hydroxyl anion-catalysed mechanistic path also plays a key role when using NaOH.

Recommended Literature
- [1] Contents list
- [2] Bioinspired spindle-knotted fibers with a strong water-collecting ability from a humid environment†
- [3] Formal total synthesis of (−)-exiguolide†
- [4] Scalable synthesis of methacrylate-based vitrimer powders by suspension polymerization†
- [5] Phase-engineering compact and flexible CsPbBr3 microcrystal films for robust X-ray detection†
- [6] Reviews of books
- [7] Apparatus for in situ monitoring of copper in coastal waters
- [8] Faradaic efficiency of O2 evolution on metal nanoparticle sensitized hematite photoanodes
- [9] Construct indeno[1,2-b]oxepine or cis-cyclopropylacrylate by sulfur ylides†
- [10] Nanoceria as a DNase I mimicking nanozyme†

Journal Name:Green Chemistry
Research Products
-
CAS no.: 17049-50-2
-
CAS no.: 13073-21-7









